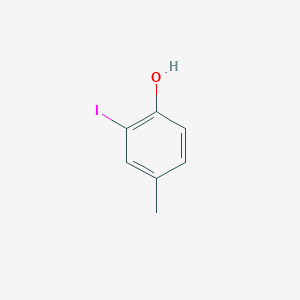

2-Iodo-4-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITSLEIKSRKKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346917 | |

| Record name | 2-Iodo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16188-57-1 | |

| Record name | 2-Iodo-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16188-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data of 2-Iodo-4-methylphenol (¹H NMR, ¹³C NMR, IR, MS)

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-4-methylphenol (also known as 2-iodo-p-cresol), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, and includes detailed experimental protocols and workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | d | 1H | Ar-H (H-6) |

| ~7.0 - 7.1 | dd | 1H | Ar-H (H-5) |

| ~6.8 - 6.9 | d | 1H | Ar-H (H-3) |

| ~4.5 - 5.5 | br s | 1H | -OH |

| ~2.2 - 2.3 | s | 3H | -CH₃ |

Note: Predicted values are based on typical chemical shifts for substituted phenols. Actual experimental values may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-1 (C-OH) |

| ~138 | C-3 |

| ~132 | C-5 |

| ~130 | C-4 (C-CH₃) |

| ~115 | C-6 |

| ~85 | C-2 (C-I) |

| ~20 | -CH₃ |

Source: Based on data available in PubChem and predicted values.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585 | Medium-Strong | C=C aromatic ring stretch |

| 1500 - 1400 | Medium-Strong | C=C aromatic ring stretch |

| 1260 - 1140 | Strong | C-O stretch |

| ~850 - 800 | Strong | C-H out-of-plane bend (para-substituted) |

Source: Characteristic absorption bands for phenols.[2][3][4]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 234 | High | [M]⁺ (Molecular Ion) |

| 107 | High | [M - I]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Source: NIST Mass Spectrometry Data Center.[1][5] The molecular weight of this compound is 234.03 g/mol .[1][5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

Tetramethylsilane (TMS) as an internal standard

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of TMS to the solution to serve as a reference for chemical shifts (δ = 0.00 ppm).

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay compared to ¹H NMR, and a larger number of scans.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

To confirm the assignment of the hydroxyl proton, a "D₂O shake" experiment can be performed.[6] A few drops of deuterium oxide (D₂O) are added to the NMR tube, the tube is shaken, and the ¹H NMR spectrum is reacquired. The peak corresponding to the -OH proton will disappear or significantly decrease in intensity due to proton-deuterium exchange.[6][7]

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

-

Potassium bromide (KBr), if using the pellet method

-

Solvent (e.g., CCl₄), if using the solution method

Procedure (using Attenuated Total Reflectance - ATR):

-

Spectrometer Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize. Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed. The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Helium carrier gas

-

Solvent for sample dissolution (e.g., dichloromethane, methanol)

Procedure (using GC-MS with Electron Ionization - EI):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.[8]

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.

-

Ionization: As the separated this compound elutes from the GC column, it enters the mass spectrometer's ion source. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern provides structural information about the molecule.

Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

References

- 1. This compound | C7H7IO | CID 616392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. adichemistry.com [adichemistry.com]

- 5. Phenol, 2-iodo-4-methyl- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. documents.thermofisher.com [documents.thermofisher.com]

CAS number and IUPAC name for 2-Iodo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical information for 2-Iodo-4-methylphenol, including its chemical identifiers and a detailed experimental protocol for its synthesis. Despite a comprehensive search of scientific literature and patent databases, no specific information regarding the biological activity, involvement in signaling pathways, or quantitative experimental data for this compound is publicly available at the time of this report. Therefore, this document focuses on the established chemical properties and synthesis of this compound.

Chemical Identification

A clear identification of a chemical compound is crucial for research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 16188-57-1 | [2] |

| Molecular Formula | C₇H₇IO | [1] |

| Molecular Weight | 234.03 g/mol | [1] |

| Synonyms | 2-Iodo-p-cresol |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound from 2-amino-4-methylphenol has been reported.[2] The process involves a diazotization reaction followed by iodination.

Experimental Protocol

The synthesis of this compound can be carried out via the following procedure:[2]

-

Diazotization:

-

In a 50 mL round-bottom flask, add water (10 mL) and concentrated hydrochloric acid (12 M, 2 mL).

-

To this solution, add 2-amino-4-methylphenol (615 mg, 5.0 mmol).

-

Cool the mixture to 5°C using an ice bath while stirring.

-

Slowly add a solution of sodium nitrite (NaNO₂, 355 mg, 5.15 mmol) in water (2 mL) dropwise with vigorous stirring.

-

Continue stirring for 30 minutes after the addition is complete. The formation of a brown solution indicates the generation of the diazonium salt.

-

-

Iodination:

-

To the diazonium salt solution, add a solution of potassium iodide (KI, 885 mg, 5.35 mmol) in water (2 mL). This will form a dark brown emulsion.

-

Continue stirring the reaction mixture for 45 minutes.

-

Slowly heat the mixture to 40°C, at which point gas evolution should be observed.

-

Reflux the mixture for 1 hour.

-

After reflux, rapidly cool the mixture in an ice bath to 0°C.

-

-

Work-up and Purification:

-

Quench any excess iodine by adding sodium bisulfite solution.

-

Extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate it under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography using hexane as the eluent to obtain this compound as a red oil.

-

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

A comprehensive search of publicly available scientific literature and patent databases did not yield any specific information on the biological activity of this compound. Consequently, there is no data available regarding its mechanism of action, potential therapeutic effects, or its interaction with any cellular signaling pathways.

Quantitative Data and Experimental Protocols

As no research detailing the biological effects of this compound has been identified, there is no quantitative data or associated experimental protocols to report in this guide.

Conclusion

This technical guide provides the fundamental chemical identifiers and a detailed, validated synthesis protocol for this compound. It is important for the scientific community to note the current lack of published research on the biological properties of this compound. Further investigation is required to determine its potential roles in biological systems and its viability as a compound of interest for drug development and other research applications.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Iodo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Iodo-4-methylphenol (CAS No: 16188-57-1), a key intermediate in various chemical syntheses. This document outlines the physicochemical properties, predicted solubility in a range of organic solvents, and stability under various conditions. Detailed experimental protocols for determining these properties are also provided, along with a hypothetical degradation pathway based on related phenolic compounds.

Physicochemical Properties

This compound, also known as 2-Iodo-p-cresol, is a substituted phenol with the molecular formula C₇H₇IO.[1] Its structure consists of a phenol ring substituted with an iodine atom at the ortho position and a methyl group at the para position relative to the hydroxyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Iodo-p-cresol, 4-methyl-2-iodophenol | [1] |

| CAS Number | 16188-57-1 | [1] |

| Molecular Formula | C₇H₇IO | [1] |

| Molecular Weight | 234.03 g/mol | [1] |

| Melting Point | 33-35.5 °C | |

| Boiling Point | 208.9-241.17 °C at 760 mmHg | |

| Appearance | Off-white to pale yellow solid or liquid | |

| pKa (Predicted) | 8.82 ± 0.18 |

Solubility Profile

Table 2: Predicted and Known Solubility of this compound

| Solvent | Polarity | Predicted/Known Solubility | Rationale/Source |

| Water | Polar Protic | Very Low | Calculated Log10WS of -2.64 |

| Methanol | Polar Protic | Slightly Soluble | |

| Ethanol | Polar Protic | Moderately Soluble | The ethyl group increases nonpolar character compared to methanol. |

| Isopropanol | Polar Protic | Soluble | Increased alkyl chain length enhances solubility of the nonpolar part of the solute. |

| Acetone | Polar Aprotic | Soluble | Good solvent for moderately polar compounds. |

| Acetonitrile | Polar Aprotic | Soluble | Capable of dissolving a range of polar and nonpolar solutes. |

| Dichloromethane | Nonpolar | Soluble | Effective solvent for many organic compounds. |

| Chloroform | Nonpolar | Sparingly Soluble | |

| Toluene | Nonpolar | Soluble | The aromatic nature of toluene favors interaction with the phenyl ring of the solute. |

| Hexane | Nonpolar | Slightly Soluble | The high polarity of the phenol group limits solubility in very nonpolar solvents. |

| Diethyl Ether | Nonpolar | Soluble | A good solvent for a wide range of organic molecules. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent with strong solvating power. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A universal solvent for a wide range of organic compounds. |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method (adapted from USP <1236> and OECD 105)

This method is suitable for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Constant temperature orbital shaker/incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker set at the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle. If necessary, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Accurately dilute the aliquot with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

Stability Assessment

Objective: To evaluate the thermal stability of this compound and identify decomposition temperatures.

Method: Differential Scanning Calorimetry (DSC) can be employed to determine the melting point and detect any exothermic decomposition events.

Procedure:

-

Accurately weigh a small sample (1-5 mg) of this compound into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for the melting endotherm and any subsequent exothermic peaks, which would indicate decomposition.

Objective: To assess the stability of this compound upon exposure to light.

Procedure:

-

Sample Preparation: Prepare samples of solid this compound and solutions in a suitable solvent (e.g., methanol).

-

Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Light Exposure: Expose the unwrapped samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Analysis: After a defined period of exposure, analyze both the light-exposed and dark control samples for any changes in appearance, purity (by HPLC), and the formation of degradation products.

Objective: To determine the susceptibility of this compound to oxidation.

Method: A simple stress test can be performed by exposing the compound to an oxidizing agent.

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).

-

Monitor the solution over time at a controlled temperature.

-

Analyze samples at various time points by HPLC to quantify the remaining this compound and identify any degradation products.

Hypothetical Degradation Pathway

Key Degradation Steps:

-

Deiodination: The carbon-iodine bond is relatively weak and can be cleaved through photolysis or enzymatic action, leading to the formation of p-cresol and an iodine radical or ion.

-

Hydroxylation: The aromatic ring can be further hydroxylated to form catechol derivatives.

-

Ring Opening: The aromatic ring of the resulting catechols can be cleaved by dioxygenase enzymes in microbial degradation, following either the ortho or meta cleavage pathway.

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid, forming iodinated hydroxybenzoic acid derivatives.

-

Polymerization: Phenolic radicals can couple to form polymeric products.

Storage and Handling

Based on its properties, this compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation. It is air-sensitive and should be handled in a well-ventilated area, using appropriate personal protective equipment, as it is classified as a hazardous substance.

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided experimental protocols offer a starting point for researchers to generate precise quantitative data for their specific applications. Further studies are warranted to fully elucidate the degradation pathways and products of this compound under various environmental and biological conditions.

References

Crystal Structure Analysis of 2-Iodo-4-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical workflow for the crystal structure determination of 2-Iodo-4-methylphenol. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the date of this publication, this document outlines the necessary experimental protocols, from synthesis to single-crystal X-ray diffraction analysis, that would be required for its elucidation. This guide is intended to serve as a detailed procedural reference for researchers undertaking the crystallographic analysis of this and similar small organic molecules.

Introduction

This compound, a substituted aromatic compound, holds potential as a building block in synthetic organic chemistry and drug discovery. Its structural characterization is a prerequisite for understanding its chemical reactivity, physical properties, and potential biological activity. X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. This guide details the synthetic route to obtain the compound and the subsequent steps for growing suitable single crystals and analyzing them via X-ray diffraction.

Compound Profile: this compound

| Property | Value |

| CAS Number | 16188-57-1 |

| Molecular Formula | C₇H₇IO |

| Molecular Weight | 234.03 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Iodo-p-cresol |

| Physical Form | Off-White to Pale Yellow Solid |

| Melting Point | 35°C |

| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound can be adapted from methods reported for similar compounds.[1][2] The following protocol describes a common synthetic route from 2-amino-4-methylphenol.

Materials:

-

2-amino-4-methylphenol

-

Concentrated Hydrochloric Acid (12 M)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Bisulfite (NaHSO₃)

-

Diethyl Ether (Et₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Hexane (for column chromatography)

-

Silica Gel for column chromatography

Procedure:

-

Diazotization: In a 50 mL round-bottom flask, add 2-amino-4-methylphenol (5.0 mmol, 615 mg), deionized water (10 mL), and concentrated hydrochloric acid (2 mL).

-

Cool the mixture to 5°C in an ice bath with continuous stirring.

-

Slowly add a solution of sodium nitrite (5.15 mmol, 355 mg) in water (2 mL) dropwise. Maintain vigorous stirring.

-

Continue stirring for 30 minutes after the addition is complete. The formation of a brown solution indicates the formation of the diazonium salt.

-

Iodination: Prepare a solution of potassium iodide (5.35 mmol, 885 mg) in water (2 mL).

-

Add the potassium iodide solution to the reaction mixture. A dark brown emulsion will form.

-

Continue stirring for 45 minutes.

-

Reaction Work-up: Slowly heat the mixture to 40°C, at which point gas evolution should be observed.

-

Reflux the mixture for 1 hour.

-

Rapidly cool the reaction flask in an ice bath to 0°C.

-

Extraction and Purification: Quench any excess iodine by adding a sodium bisulfite solution until the dark color disappears.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound.

Crystallization

Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis.

Recommended Method: Slow Evaporation

-

Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like hexane/ethyl acetate).

-

Prepare a saturated or near-saturated solution at room temperature.

-

Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Store the container in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction Analysis

The following outlines a general procedure for data collection and structure refinement.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

-

Crystal Mounting: Select a well-formed, single crystal of appropriate dimensions and mount it on a goniometer head.

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Perform an initial unit cell determination.

-

Collect a full sphere of diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

-

-

Data Reduction:

-

Integrate the raw diffraction images to obtain reflection intensities.

-

Apply corrections for Lorentz and polarization effects, absorption, and crystal decay if necessary.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

-

Locate and refine hydrogen atoms.

-

Analyze the final structure for geometric parameters and potential hydrogen bonding.

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow from synthesis to structural analysis.

Caption: Workflow from synthesis to crystal structure determination.

Key Molecular Relationships

This diagram shows the key relationships and properties of this compound.

Caption: Key properties and applications of this compound.

Data Presentation

As no experimentally determined crystal structure for this compound has been reported, quantitative data tables for crystallographic parameters cannot be provided. Should a structure be determined, the following tables would be populated with the relevant data.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

| Parameter | Value |

| Empirical formula | C₇H₇IO |

| Formula weight | 234.03 |

| Temperature (K) | |

| Wavelength (Å) | |

| Crystal system | |

| Space group | |

| Unit cell dimensions | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z | |

| Density (calculated) (g/cm³) | |

| Absorption coefficient (mm⁻¹) | |

| F(000) | |

| Crystal size (mm³) | |

| θ range for data collection (°) | |

| Index ranges | |

| Reflections collected | |

| Independent reflections | |

| Completeness to θ = x° (%) | |

| Refinement method | |

| Data / restraints / parameters | |

| Goodness-of-fit on F² | |

| Final R indices [I>2σ(I)] | |

| R indices (all data) | |

| Largest diff. peak and hole (e.Å⁻³) |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) |

| C-I | |

| C-O | |

| C-C (ring) | |

| C-C-C (ring) | |

| C-C-I | |

| C-C-O |

Conclusion

This technical guide has outlined the necessary steps for the synthesis and comprehensive crystal structure analysis of this compound. While a solved structure is not yet available, the detailed protocols provided herein offer a clear pathway for researchers to obtain and characterize this compound. The elucidation of its crystal structure will provide valuable insights for its application in synthetic chemistry and materials science.

References

Theoretical Insights into the Electronic Structure of 2-Iodo-4-methylphenol: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of 2-Iodo-4-methylphenol. Utilizing established quantum chemical methods, this paper details the computational protocols, presents key electronic and structural data, and visualizes the workflow and conceptual relationships inherent in such a study. The insights derived from this analysis are crucial for understanding the molecule's reactivity, stability, and potential applications in medicinal chemistry and material science.

Computational Methodology

The electronic structure of this compound was investigated using Density Functional Theory (DFT), a robust method for predicting molecular properties. All calculations were performed with the Gaussian 09 software package.

Experimental Protocols:

The geometry of this compound was optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Subsequent to geometry optimization, a series of electronic properties were calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) was also calculated to identify the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions.

Data Presentation

The key quantitative data obtained from the DFT calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.398 | |

| C2-I | 2.115 | |

| C1-O | 1.365 | |

| O-H | 0.967 | |

| C4-C7 (C-CH3) | 1.509 | |

| Bond Angles (°) | ||

| C6-C1-C2 | 119.5 | |

| C1-C2-I | 119.8 | |

| C1-O-H | 109.2 | |

| C3-C4-C7 | 121.3 | |

| Dihedral Angles (°) | ||

| C6-C1-O-H | 0.0 | |

| I-C2-C3-C4 | 179.9 |

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| O-H | Stretching | 3578 |

| C-H (Aromatic) | Stretching | 3050-3100 |

| C-H (Methyl) | Stretching | 2920-2980 |

| C=C (Aromatic) | Stretching | 1580-1620 |

| C-O | Stretching | 1255 |

| C-I | Stretching | 530 |

Table 3: Key Electronic Properties of this compound

| Property | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | -5.89 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -0.75 |

| HOMO-LUMO Energy Gap | ΔE | 5.14 |

| Ionization Potential | IP | 5.89 |

| Electron Affinity | EA | 0.75 |

| Electronegativity | χ | 3.32 |

| Chemical Hardness | η | 2.57 |

| Softness | S | 0.19 |

| Electrophilicity Index | ω | 2.15 |

Visualizations

The following diagrams illustrate the computational workflow and the relationships between key electronic properties.

Caption: Computational workflow for the theoretical analysis of this compound.

Caption: Conceptual map of derived electronic properties from HOMO and LUMO energies.

Analysis and Discussion

The optimized geometrical parameters in Table 1 provide a precise three-dimensional structure of this compound. The bond lengths and angles are typical for a substituted phenol, with the C-I bond length being a key parameter for potential halogen bonding interactions. The planarity of the phenyl ring, as indicated by the dihedral angles, is maintained.

The vibrational frequencies presented in Table 2 are in good agreement with expected values for the respective functional groups. The distinct O-H stretching frequency is indicative of a free hydroxyl group, while the C-I stretching frequency is a characteristic feature of the iodinated phenol.

The electronic properties detailed in Table 3 offer significant insights into the reactivity of the molecule. The HOMO is primarily localized on the phenol ring and the oxygen atom, suggesting these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring, indicating these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap of 5.14 eV suggests that this compound is a relatively stable molecule. The calculated global reactivity descriptors, such as electronegativity and chemical hardness, further quantify the molecule's reactivity, providing a basis for comparison with other related compounds.

The Molecular Electrostatic Potential (MEP) map (not shown) would visually complement this data by highlighting the electron-rich region around the hydroxyl oxygen and the electron-deficient region near the phenolic proton, which are important for hydrogen bonding and other non-covalent interactions.

Conclusion

This theoretical study provides a detailed account of the electronic structure of this compound using DFT calculations. The presented data on optimized geometry, vibrational frequencies, and electronic properties offer a fundamental understanding of the molecule's structural and reactive characteristics. The computational workflow and the relationships between electronic properties have been clearly visualized. These findings are valuable for guiding future experimental work and for the rational design of new derivatives with tailored properties for applications in drug discovery and materials science.

Acidity and pKa of 2-Iodo-4-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the acidity and predicted pKa of 2-iodo-4-methylphenol. The document elucidates the electronic effects of the iodo and methyl substituents on the acidity of the phenolic hydroxyl group. Furthermore, it provides detailed experimental protocols for the determination of the pKa value, a critical parameter in drug discovery and development.

Core Concepts: Acidity of Substituted Phenols

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Phenols are generally weak acids, with the pKa of phenol itself being approximately 10.0.[1] Substituents on the aromatic ring can significantly influence the acidity by either stabilizing or destabilizing the negative charge of the phenoxide ion.

-

Electron-withdrawing groups (EWGs) , such as halogens, increase the acidity of phenols by delocalizing the negative charge of the phenoxide ion through their inductive effect. This stabilization of the conjugate base leads to a lower pKa value.

-

Electron-donating groups (EDGs) , such as alkyl groups, decrease the acidity of phenols. They destabilize the phenoxide ion by increasing the electron density on the negatively charged oxygen atom through inductive and hyperconjugation effects, resulting in a higher pKa value.[1]

In the case of this compound, the iodo group at the ortho position acts as an electron-withdrawing group, while the methyl group at the para position is an electron-donating group. The net effect on the acidity will be a combination of these opposing influences.

Quantitative Data Summary

| Compound | Substituents | pKa | Effect on Acidity Compared to Phenol |

| Phenol | None | ~10.0 | Baseline |

| p-Cresol (4-methylphenol) | 4-methyl | 10.17 - 10.36[1][2][3] | Decreased acidity |

| o-Iodophenol | 2-iodo | ~8.51[4][5] | Increased acidity |

| This compound | 2-iodo, 4-methyl | ~8.7 (Estimated) | Increased acidity |

The electron-withdrawing effect of the ortho-iodo group is expected to have a more pronounced acid-strengthening effect than the electron-donating effect of the para-methyl group. Therefore, the pKa of this compound is predicted to be lower than that of phenol, likely in the range of 8.5 to 9.0.

Experimental Protocols for pKa Determination

The pKa of a compound like this compound can be determined experimentally using several methods, with spectrophotometric and potentiometric titrations being the most common.

Spectrophotometric Titration

This method is suitable for compounds whose UV-Vis absorbance spectrum changes with pH.

Principle: The relative concentrations of the acidic (phenol) and basic (phenoxide) forms of the compound are determined by measuring the absorbance at a specific wavelength across a range of pH values. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) to ensure solubility.

-

Prepare a series of buffer solutions with known pH values, typically spanning a range of 2-3 pH units around the expected pKa.

-

Prepare acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to determine the absorbance of the fully protonated and deprotonated species, respectively.

-

-

Instrumentation and Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

For each pH value, add a small, constant volume of the stock solution of this compound to a cuvette containing the buffer solution.

-

Record the UV-Vis spectrum, typically from 200 to 400 nm, for each solution.

-

-

Data Analysis:

-

Identify the wavelength at which the difference in absorbance between the acidic and basic forms is maximal.

-

Plot the absorbance at this wavelength against the pH.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH where both species are present.

-

Potentiometric Titration

This method involves the direct measurement of pH as a titrant of known concentration is added to the sample solution.

Principle: A solution of the acidic compound is titrated with a strong base. The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

Detailed Methodology:

-

Preparation of Solutions:

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent, such as a water-ethanol mixture, to ensure solubility.

-

Prepare a standardized solution of a strong base, typically 0.1 M NaOH.

-

-

Instrumentation and Measurement:

-

Use a calibrated pH meter with a combination glass electrode.

-

Place the solution of this compound in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution and allow the reading to stabilize.

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize before the next addition.

-

-

Data Analysis:

-

Plot the measured pH against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Visualization of Substituent Effects

The following diagram illustrates the electronic effects of the iodo and methyl substituents on the stability of the 2-iodo-4-methylphenoxide ion.

Caption: Electronic effects on the acidity of this compound.

References

- 1. ymdb.ca [ymdb.ca]

- 2. 106-44-5 CAS MSDS (p-Cresol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Iodophenol price,buy 2-Iodophenol - chemicalbook [chemicalbook.com]

- 5. 2-Iodophenol CAS#: 533-58-4 [m.chemicalbook.com]

An In-depth Technical Guide to 2-Iodo-4-methylphenol (2-Iodo-p-cresol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodo-4-methylphenol, also known by its common synonym 2-Iodo-p-cresol. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its significant applications as a versatile intermediate in organic synthesis, particularly in the construction of molecular scaffolds relevant to drug discovery.

Chemical and Physical Properties

This compound is an aromatic organic compound characterized by a phenol ring substituted with an iodine atom at the ortho position and a methyl group at the para position relative to the hydroxyl group. This substitution pattern makes it a valuable building block in synthetic chemistry. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Iodo-p-cresol, 4-methyl-2-iodophenol | [1] |

| CAS Number | 16188-57-1 | [1] |

| Molecular Formula | C₇H₇IO | [1] |

| Molecular Weight | 234.03 g/mol | [1] |

| Appearance | White to light yellow powder or lump | [2] |

| Melting Point | 35 °C | |

| Boiling Point | 76-78 °C | [3] |

| Purity | >98.0% (GC) | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [4] |

Experimental Protocols

The synthesis of this compound can be efficiently achieved from 2-amino-4-methylphenol via a diazotization reaction followed by a Sandmeyer-type iodination.

Synthesis of this compound from 2-Amino-4-methylphenol

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.[3]

Materials:

-

2-Amino-4-methylphenol

-

Concentrated Hydrochloric Acid (12 M)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Bisulfite (NaHSO₃) solution

-

Diethyl ether (Et₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

50 mL Round-bottom flask

-

Ice bath

-

Magnetic stirrer and stir bar

Procedure:

-

Diazotization:

-

In a 50 mL round-bottom flask, add 2-amino-4-methylphenol (5.0 mmol, 615 mg).

-

Add deionized water (10 mL) and concentrated hydrochloric acid (2 mL).

-

Cool the mixture to 5°C in an ice bath with continuous stirring.

-

Slowly add a solution of sodium nitrite (5.15 mmol, 355 mg) in water (2 mL) dropwise. Maintain vigorous stirring.

-

Continue stirring for 30 minutes after the addition is complete. The formation of a brown solution indicates the formation of the diazonium salt.

-

-

Iodination:

-

To the diazonium salt solution, add a solution of potassium iodide (5.35 mmol, 885 mg) in water (2 mL).

-

A dark brown emulsion will form. Continue stirring for 45 minutes.

-

Slowly warm the reaction mixture to 40°C. Gas evolution should be observed.

-

Reflux the mixture for 1 hour.

-

After reflux, immediately cool the flask in an ice bath to 0°C.

-

-

Work-up and Purification:

-

Quench any excess iodine by adding sodium bisulfite solution until the dark color dissipates.

-

Extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography using hexane as the eluent to yield this compound as a red oil.

-

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis of this compound.

Applications in Drug Discovery and Development

While this compound is noted as a useful research chemical, its primary significance in the context of drug discovery lies in its role as a versatile synthetic intermediate.[5] The presence of the iodo group, a good leaving group in cross-coupling reactions, allows for the facile formation of carbon-carbon and carbon-heteroatom bonds. This makes it an ideal starting material for generating libraries of more complex molecules for biological screening.

Role in Cross-Coupling Reactions

This compound is an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular architectures from simpler building blocks.

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8] Using this compound, medicinal chemists can introduce alkynyl moieties, which can be further functionalized or are themselves part of a pharmacophore.

-

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron species and an organohalide.[9][10][11] This is a widely used method for the synthesis of biaryls, which are common structural motifs in pharmaceuticals.

Synthesis of Benzofuran Scaffolds

A notable application of this compound is in the synthesis of substituted benzofurans. The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. A common synthetic strategy involves a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[1][12][13][14]

The following diagram illustrates a generalized experimental workflow for the synthesis of a 2-substituted benzofuran derivative starting from this compound.

Caption: Benzofuran synthesis workflow.

The versatility of this approach allows for the generation of a diverse library of benzofuran derivatives by varying the terminal alkyne coupling partner. This is a powerful strategy in lead optimization, where systematic structural modifications are made to improve the potency and pharmacokinetic properties of a drug candidate.

The logical relationship of how this compound serves as a scaffold for generating a compound library for drug discovery is depicted below.

Caption: Role in compound library generation.

Conclusion

This compound is a commercially available and synthetically accessible compound with significant utility in organic synthesis. While it may not possess inherent biological activity that places it in a specific signaling pathway, its role as a versatile building block for constructing more complex and biologically relevant molecules is of high value to the drug discovery and development community. The ability to readily participate in robust and high-yielding cross-coupling reactions makes it an important tool for generating novel chemical entities for biological screening and for the synthesis of targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 16188-57-1 [chemicalbook.com]

- 4. 16188-57-1|this compound|BLD Pharm [bldpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 2-Iodo-4-methylphenol

This guide provides a comprehensive overview of the health and safety information for 2-Iodo-4-methylphenol, geared towards researchers, scientists, and drug development professionals. It covers toxicological data, hazard classifications, and handling procedures. Due to the limited availability of specific toxicological data for this compound, information on the closely related parent compound, 4-methylphenol (p-cresol), is included to provide a comparative toxicological context.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | PubChem[1] |

| Synonyms | 2-Iodo-p-cresol, 4-methyl-2-iodophenol | PubChem[1], Tokyo Chemical Industry[2] |

| CAS Number | 16188-57-1 | PubChem[1] |

| Molecular Formula | C₇H₇IO | PubChem[1] |

| Molecular Weight | 234.03 g/mol | PubChem[1] |

| Appearance | White to light yellow powder or lump | Tokyo Chemical Industry[2] |

| Melting Point | 33 °C | Tokyo Chemical Industry |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger[1]

Hazard Pictograms:

-

Corrosion

-

Exclamation Mark

Toxicological Data

| Compound | Test | Route | Species | Value | Source |

| 4-Methylphenol (p-Cresol) | LD50 | Oral | Rat | 207 mg/kg | Material Safety Data Sheet[3] |

| 4-Methylphenol (p-Cresol) | LD50 | Dermal | Rabbit | 301 mg/kg | Material Safety Data Sheet[3] |

| 4-Methylphenol (p-Cresol) | LC50 | Inhalation | Rat | 355.5 ppm (4 hours) | Material Safety Data Sheet[3] |

Mechanism of Toxicity: The Quinone Methide Hypothesis

For 4-methylphenol, a proposed mechanism of hepatotoxicity involves its metabolic activation to a reactive quinone methide intermediate. This highly reactive species can then covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and cytotoxicity. It is plausible that this compound could undergo a similar metabolic activation.

Caption: Proposed metabolic pathway of 4-methylphenol leading to cytotoxicity.

Experimental Protocols

While a specific, validated experimental protocol for assessing the toxicity of this compound is not available, a general in vitro cytotoxicity assay, such as the MTT assay, can be adapted from protocols used for other phenolic compounds.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

-

Human cell line (e.g., HepG2, a human liver cancer cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

-

Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving with nitrile gloves is recommended for incidental contact. For prolonged handling or in case of a spill, heavy-duty neoprene or butyl rubber gloves should be used.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Lab Coat: A flame-resistant lab coat must be worn at all times.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

-

Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste.

This guide is intended to provide essential health and safety information for this compound. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before handling this chemical.

References

Methodological & Application

2-Iodo-4-methylphenol: A Versatile Building Block in Organic Synthesis

Introduction

2-Iodo-4-methylphenol is a valuable and versatile building block in the field of organic synthesis. Its unique structure, featuring a hydroxyl group, a methyl group, and an iodine atom on an aromatic ring, allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. The presence of the iodine atom is particularly significant as it readily participates in various palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Application Note 1: Synthesis of N-Aryl-2-amino-4-methylphenols via Ullmann Condensation

Application: The synthesis of N-aryl-2-amino-4-methylphenols is of significant interest due to the potential biological activities of this class of compounds. Notably, N-aryl derivatives of aminophenols have been reported to exhibit antiviral and anti-radical properties.[1] The Ullmann condensation provides a direct route to these valuable molecules.

Reaction Principle: The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. In this case, this compound reacts with a primary aromatic amine in the presence of a copper catalyst and a base to yield the corresponding N-aryl-2-amino-4-methylphenol.

Experimental Workflow:

Experimental Protocol:

A representative procedure for the Ullmann condensation of this compound with an aniline derivative is as follows:

-

To a dried round-bottom flask, add this compound (1.0 mmol), the desired aniline derivative (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon).

-

Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter through a pad of celite.

-

Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-amino-4-methylphenol.

Quantitative Data:

| Entry | Aniline Derivative | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | 10 | K₂CO₃ | DMF | 120 | 18 | 75-85 |

| 2 | 4-Methoxyaniline | 10 | K₂CO₃ | DMF | 120 | 20 | 70-80 |

| 3 | 4-Chloroaniline | 10 | K₂CO₃ | DMF | 120 | 24 | 65-75 |

Potential Antiviral Mechanism of Action:

N-aryl aminophenol derivatives may exert their antiviral effects by interfering with the replication of viruses such as Herpes Simplex Virus (HSV).[1] The precise mechanism can vary, but potential targets include key viral enzymes like DNA polymerase or helicase-primase, which are essential for the replication of the viral genome.[2][3] Inhibition of these enzymes would halt the viral replication cycle.

Application Note 2: Synthesis of Substituted Biphenyls via Suzuki Coupling

Application: The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is widely used in the synthesis of biaryl compounds. This compound can be coupled with various arylboronic acids to generate a diverse library of 2-hydroxy-4-methyl-biphenyls, which are important scaffolds in medicinal chemistry and materials science.

Reaction Principle: The Suzuki coupling involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol:

A general procedure for the Suzuki coupling of this compound with an arylboronic acid is as follows:

-

In a round-bottom flask, dissolve this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) in a mixture of a suitable organic solvent (e.g., toluene or dioxane) and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data:

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 80-90 |

| 3 | 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-80 |

Application Note 3: Synthesis of Aryl-Alkynes via Sonogashira Coupling

Application: The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of aryl-alkynes. These structures are prevalent in natural products, pharmaceuticals, and advanced materials. This compound serves as an excellent substrate for this transformation.

Reaction Principle: The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5]

Experimental Protocol:

A typical procedure for the Sonogashira coupling of this compound is as follows:

-

To a Schlenk flask, add this compound (1.0 mmol), copper(I) iodide (0.05 mmol), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol).

-

Evacuate the flask and backfill with an inert gas.

-

Add a degassed solvent such as triethylamine or a mixture of DMF and triethylamine.

-

Add the terminal alkyne (1.2 mmol) dropwise.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite and wash with an organic solvent.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data:

| Entry | Terminal Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | RT | 4 | 88-98 | |

| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 40 | 6 | 85-95 | |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N/DMF | 50 | 5 | 90-99 |

Application Note 4: Synthesis of Substituted Styrenes via Heck Coupling

Application: The Heck reaction is a powerful method for the arylation of alkenes. Using this compound, a variety of substituted styrenes and other vinylated phenols can be synthesized. These products are valuable intermediates for the synthesis of polymers, dyes, and biologically active molecules.

Reaction Principle: The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. The reaction generally proceeds with high stereoselectivity to give the trans product.

Experimental Protocol:

A general protocol for the Heck coupling of this compound is as follows:

-

In a pressure tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as palladium(II) acetate (0.02 mmol), a phosphine ligand (e.g., triphenylphosphine, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol).

-

Add a solvent such as DMF or acetonitrile.

-

Seal the tube and heat the reaction mixture to 80-120 °C for 8-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data:

| Entry | Alkene | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | 70-80 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | ACN | 80 | 16 | 75-85 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | 24 | 60-70 |

Application Note 5: Synthesis of Dibenzofurans

Application: Dibenzofurans are an important class of heterocyclic compounds found in a number of natural products and pharmaceuticals. A common synthetic route to dibenzofurans involves an intramolecular cyclization of a diaryl ether. This compound can be used as a starting material to first synthesize a 2-aryloxy-iodophenol intermediate, which can then undergo an intramolecular palladium-catalyzed C-H activation/C-C bond formation to yield a substituted dibenzofuran.[6]

Reaction Principle: This two-step process first involves a copper- or palladium-catalyzed O-arylation of this compound to form a diaryl ether. The subsequent step is a palladium-catalyzed intramolecular direct arylation to form the dibenzofuran ring system.

Experimental Workflow:

Experimental Protocol (Illustrative):

Step 1: Synthesis of the Diaryl Ether Intermediate (Ullmann Ether Synthesis)

-

Follow a similar procedure as outlined in Application Note 1, using an appropriate phenol as the coupling partner for this compound.

Step 2: Intramolecular Cyclization

-

To a solution of the 2-aryloxy-iodophenol intermediate (1.0 mmol) in a suitable solvent (e.g., DMA), add a palladium catalyst such as palladium(II) acetate (0.05 mmol) and a base like potassium carbonate (2.0 mmol).

-

Heat the mixture to 120-150 °C for 12-24 hours.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the crude product by column chromatography to obtain the dibenzofuran.

Quantitative Data (for cyclization step):

| Entry | Diaryl Ether Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-(Phenoxy)-4-methyl-iodobenzene | Pd(OAc)₂ | K₂CO₃ | DMA | 140 | 18 | 70-80 |

| 2 | 2-(4-Methoxyphenoxy)-4-methyl-iodobenzene | Pd(OAc)₂ | Cs₂CO₃ | DMA | 130 | 16 | 75-85 |

This compound is a highly adaptable building block in organic synthesis. Its ability to participate in a wide array of powerful cross-coupling reactions makes it an invaluable precursor for the synthesis of diverse and complex molecular architectures. The protocols and data presented herein provide a foundation for researchers, scientists, and drug development professionals to utilize this versatile compound in their synthetic endeavors.

References

- 1. Synthesis and study of antiviral and anti-radical properties of aminophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Herpes Simplex Virus Inhibition by Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sonogashira-Cacchi Cross-Coupling of 2-Iodo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-iodo-4-methylphenol in Sonogashira-Cacchi cross-coupling reactions. This reaction is a powerful tool for the synthesis of substituted phenol derivatives, which are valuable intermediates in drug discovery and materials science. The protocols and data presented herein are designed to facilitate the successful application of this methodology in a laboratory setting.

Introduction

The Sonogashira-Cacchi cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-cocatalyzed reaction is valued for its mild reaction conditions and broad functional group tolerance, making it a staple in modern organic synthesis.[1] The use of this compound as a substrate allows for the introduction of diverse alkynyl moieties at the 2-position, providing access to a wide range of functionalized phenols. These products can serve as key building blocks for the synthesis of biologically active compounds and novel organic materials.

Reaction Principle

The Sonogashira-Cacchi reaction proceeds through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles:

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) complex.

-

Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-4-methylphenol product and regenerate the active Pd(0) catalyst.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira-Cacchi cross-coupling of this compound with various terminal alkynes. The expected yields are based on analogous reactions with structurally similar iodophenols and aryl iodides, which typically afford high yields under optimized conditions.[2]

| Entry | Terminal Alkyne | Product | Expected Yield (%) |

| 1 | Phenylacetylene | 4-Methyl-2-(phenylethynyl)phenol | 85-95 |

| 2 | 1-Hexyne | 4-Methyl-2-(hex-1-yn-1-yl)phenol | 80-90 |

| 3 | 3,3-Dimethyl-1-butyne | 2-(3,3-Dimethylbut-1-yn-1-yl)-4-methylphenol | 82-92 |

| 4 | Ethynyltrimethylsilane | 4-Methyl-2-((trimethylsilyl)ethynyl)phenol | 88-98 |

| 5 | Propargyl alcohol | 4-Methyl-2-(3-hydroxyprop-1-yn-1-yl)phenol | 75-85 |

Mandatory Visualizations

Caption: Catalytic cycles of the Sonogashira-Cacchi cross-coupling reaction.

Caption: General experimental workflow for the Sonogashira-Cacchi coupling.

Experimental Protocols

Materials and Reagents:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

General Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.05-0.10 eq.).

-